molecular formula C25H25N3O7S2 B4127875 N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Numéro de catalogue B4127875
Poids moléculaire: 543.6 g/mol
Clé InChI: BPPXHIQFVRAKGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BDP-9066, is a novel small molecule inhibitor of the protein kinase CK2. The protein kinase CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BDP-9066 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is a key regulator of many signaling pathways that are dysregulated in cancer, including the PI3K/AKT/mTOR pathway and the Wnt/β-catenin pathway. Inhibition of CK2 activity by N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide leads to the downregulation of these pathways, resulting in decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and glioblastoma. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.

Orientations Futures

For research on N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could include the development of more potent analogs, the optimization of dosing regimens, and the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other anticancer agents. In addition, further studies are needed to determine the potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide and to identify biomarkers that could be used to predict response to treatment. Overall, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide represents a promising candidate for cancer therapy, and further research is needed to fully evaluate its potential.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have synergistic effects when combined with other anticancer agents, such as doxorubicin and cisplatin. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may have potential as a novel anticancer agent.

Propriétés

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S2/c29-25(26-16-19-11-12-23-24(15-19)35-18-34-23)22-17-27(36(30,31)20-7-3-1-4-8-20)13-14-28(22)37(32,33)21-9-5-2-6-10-21/h1-12,15,22H,13-14,16-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXHIQFVRAKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.